molecular formula C20H21N3OS B14942155 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Cat. No.: B14942155
M. Wt: 351.5 g/mol
InChI Key: CHRATRSANKRVJE-UHFFFAOYSA-N
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Description

4-{4-Allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a sulfanyl group attached to a benzyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as 3-methylbenzyl mercaptan, under basic conditions.

    Attachment of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide in the presence of a base.

    Formation of the Phenyl Methyl Ether: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or allyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-Allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-Allyl-5-[(3-fluoro-4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether
  • 4-{4-Allyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether
  • 4-{4-Allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Uniqueness

The uniqueness of 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group, the sulfanyl group, and the triazole ring in a single molecule provides a versatile platform for various chemical modifications and biological interactions.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C20H21N3OS/c1-4-12-23-19(17-8-10-18(24-3)11-9-17)21-22-20(23)25-14-16-7-5-6-15(2)13-16/h4-11,13H,1,12,14H2,2-3H3

InChI Key

CHRATRSANKRVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

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